molecular formula C19H32O2 B13423871 17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL

17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL

Cat. No.: B13423871
M. Wt: 292.5 g/mol
InChI Key: HMMIGANEGZIQOT-LIEHMFRQSA-N
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Description

17α-Methyl-5α-estrane-3α,17β-diol is a synthetic steroid compound with the molecular formula C20H34O2. It is a derivative of estrane, a type of steroid that lacks the 19-methyl group found in androstane . This compound is known for its structural similarity to other steroid hormones and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17α-Methyl-5α-estrane-3α,17β-diol typically involves multiple steps, starting from simpler steroid precursors. One common method involves the methylation of estrane derivatives at the 17α position, followed by hydroxylation at the 3α and 17β positions . The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

17α-Methyl-5α-estrane-3α,17β-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can regenerate the original diol structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 17α-Methyl-5α-estrane-3α,17β-diol involves its interaction with steroid hormone receptors in the body. It can bind to estrogen receptors, influencing gene expression and cellular activity. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which mediate the compound’s effects on various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17α-Methyl-5α-estrane-3α,17β-diol is unique due to its specific methylation pattern and hydroxylation at the 3α and 17β positions. This structural configuration imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3R,5R,8R,9R,10S,13S,14S,17S)-13,17-dimethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15-,16-,17+,18+,19+/m1/s1

InChI Key

HMMIGANEGZIQOT-LIEHMFRQSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C)O)O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2(C)O)O

Origin of Product

United States

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